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molecular formula C9H9NO B074469 3,4-dihydroisoquinolin-1(2H)-one CAS No. 1196-38-9

3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B074469
M. Wt: 147.17 g/mol
InChI Key: YWPMKTWUFVOFPL-UHFFFAOYSA-N
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Patent
US05602145

Procedure details

To a solution of polyphosphoric acid (200 mL) at 140° C. N-methoxycarbonyl-phenethylamine (28 g, 0.16 mol) was added portionwise over a 5 hour period. The reaction solution was poured into cold water (400 mL) and extracted with methylene chloride (5×200 mL). The organic layers were combined, dried with anhydrous magnesium sulfate, filtered and concentrated to give the title compound (17.96 g, 86% yield).
[Compound]
Name
polyphosphoric acid
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three
Yield
86%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([NH:5][CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=O>O>[C:3]1(=[O:2])[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH2:7][CH2:6][NH:5]1

Inputs

Step One
Name
polyphosphoric acid
Quantity
200 mL
Type
reactant
Smiles
Step Two
Name
Quantity
28 g
Type
reactant
Smiles
COC(=O)NCCC1=CC=CC=C1
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 140° C
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (5×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(NCCC2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 17.96 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 76.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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